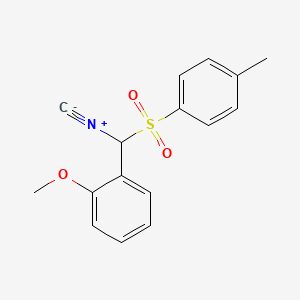

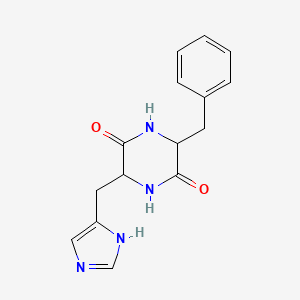

3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione

Vue d'ensemble

Description

“3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione” is a small molecule that may be used to treat chemotherapy-induced neutropenia . It is a selective tumor vascular-disrupting agent .

Synthesis Analysis

The original synthetic procedure of this compound exhibits several limitations. The raw material, ethyl isocyanoacetate, is expensive and has an unpleasant odor that may harm workers . The intermediates generally require purification using column chromatography, which is not a preferred purification method on a large scale . Therefore, an improved method of synthesizing this compound is reported based on the syntheses and isolation of the key intermediate 8, 4-(tert-butyl)-1H-imidazole-5-carbaldehyde, and the final product . The advantages of this method include simple post-treatment, less residual solvent, non-toxicity, and convenient execution .Molecular Structure Analysis

The molecular formula of “3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione” is C15H20N2O2 . Its average mass is 260.332 Da and its mono-isotopic mass is 260.152466 Da .Chemical Reactions Analysis

The synthesis of “3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione” involves a mixture of intermediate 8 and intermediate 9 stirred in DMF at -10 °C for 4 hours under N2 atmosphere .Physical And Chemical Properties Analysis

The density of this compound is 1.1±0.1 g/cm3 . Its boiling point is 521.0±43.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 79.4±3.0 kJ/mol . The flash point is 205.3±28.3 °C . The index of refraction is 1.519 . The molar refractivity is 73.1±0.3 cm3 .Applications De Recherche Scientifique

Antimicrobial Activity

CYCLO(-HIS-PHE): has been studied for its potential in combating various microbial infections. The imidazole ring, a core structure in this compound, is known for its presence in compounds exhibiting antibacterial and antifungal activities . Researchers have synthesized derivatives of imidazole and evaluated their antimicrobial efficacy against a range of pathogens, including Bacillus subtilis , Escherichia coli , Clostridium tetani , Streptococcus pneumoniae , and Salmonella typhi . This suggests that CYCLO(-HIS-PHE) could be a valuable addition to the arsenal of antimicrobial agents.

Anti-inflammatory Properties

The imidazole moiety is also associated with anti-inflammatory properties. Compounds containing imidazole have been reported to show significant anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases . CYCLO(-HIS-PHE), with its imidazole component, may hold promise for the development of new anti-inflammatory medications.

Antitumor Potential

Imidazole derivatives have shown promise in antitumor therapy. The ability of these compounds to interfere with cell proliferation and survival pathways makes them potential candidates for cancer treatment. CYCLO(-HIS-PHE) could be explored for its antitumor applications, particularly in cancers where the imidazole ring has been shown to play a therapeutic role .

Antidiabetic Activity

Some imidazole-containing compounds have been found to exhibit antidiabetic activity, suggesting a potential role in managing diabetes mellitus. These compounds can act on various targets within the body to help regulate blood glucose levels. CYCLO(-HIS-PHE) may contribute to this field by providing a new avenue for diabetes treatment research .

Antiviral Uses

The search for new antiviral agents is ongoing, especially with the emergence of new viral strains. Imidazole compounds have been identified as potential antiviral agents due to their ability to inhibit viral replication. CYCLO(-HIS-PHE) could be investigated for its efficacy against viruses, adding to the list of potential treatments for viral infections .

Neuroprotective Effects

Imidazole derivatives have been associated with neuroprotective effects, which could be crucial in treating neurodegenerative diseases. These compounds may protect neuronal cells from damage and improve neurological functions. The potential neuroprotective properties of CYCLO(-HIS-PHE) warrant further investigation in the context of diseases like Alzheimer’s and Parkinson’s .

Orientations Futures

The development of an improved method for synthesizing “3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione” represents a significant advancement . This method, which includes simple post-treatment, less residual solvent, non-toxicity, and convenient execution, satisfies the requirements of green chemistry and is suitable for use in industrial production . This could pave the way for more widespread use of this compound in the treatment of chemotherapy-induced neutropenia and as a tumor vascular-disrupting agent .

Propriétés

IUPAC Name |

3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-14-12(6-10-4-2-1-3-5-10)18-15(21)13(19-14)7-11-8-16-9-17-11/h1-5,8-9,12-13H,6-7H2,(H,16,17)(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXXMJDWTBXTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394170 | |

| Record name | 3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

CAS RN |

56586-95-9 | |

| Record name | 3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key biological activities of cyclo(His-Phe)?

A1: Research indicates that cyclo(His-Phe) exhibits several intriguing biological activities, making it a promising lead compound for various applications:

- Anti-tumor activity: Studies show significant anti-tumor activity, particularly against cervical carcinoma cells. []

- Cardiovascular effects: Preliminary findings suggest it may block sodium and calcium ion channels while opening inward rectifying potassium ion channels in rat ventricular myocytes. It also appears to gradually reduce heart rate and coronary flow rate in isolated rat heart studies. []

- Antimicrobial activity: It demonstrates notable antibacterial activity and excellent antifungal activity. []

Q2: How does cyclo(His-Phe) interact with ion channels?

A2: While detailed mechanisms remain under investigation, preliminary patch-clamp studies suggest that cyclo(His-Phe) might interact with ion channels by blocking sodium and calcium channels while opening inward rectifying potassium channels in rat ventricular myocytes. Further research is needed to fully elucidate these interactions and their implications. []

Q3: What is the role of the histidine residue in cyclo(His-Phe)'s activity?

A3: The histidine residue appears crucial for cyclo(His-Phe)'s biological activity. Replacing proline with other amino acids in analogous cyclic dipeptides led to significant prolongation of pentobarbital-induced sleep in mice, suggesting a central nervous system effect potentially linked to histidine's presence. [] Additionally, studies on similar cyclodipeptide synthases suggest histidine recognition plays a significant role in their substrate selectivity. []

Q4: Can the structure of cyclo(His-Phe) be modified to enhance its activity?

A4: Yes, research suggests that structural modifications can significantly impact cyclo(His-Phe)'s activity. For example, methylation of the histidine residue did not improve its sleep-prolonging effects in mice. [] Conversely, introducing a double bond into the structure to form cyclo(ΔHis–ΔPhe) substantially increased its inhibitory activity against the first cleavage of sea urchin embryos. Furthermore, adding an isoprenyl group to the imidazole ring of cyclo(ΔHis–ΔPhe) resulted in a 2000-fold increase in activity, highlighting the impact of structural modifications on potency. []

Q5: How is cyclo(His-Phe) typically synthesized?

A6: A common method for synthesizing cyclo(His-Phe) involves a suspension-to-suspension conversion using thermolysin catalysis. This approach leverages the equilibrium shift towards peptide product formation when starting materials are largely undissolved and the product precipitates. This method has proven effective for producing high yields of cyclo(His-Phe) precursors, such as Z-His-Phe-NH2, with the potential for scale-up to molar quantities. []

Q6: What analytical techniques are employed to study cyclo(His-Phe)?

A6: Various analytical methods are used to characterize and study cyclo(His-Phe), including:

- Spectroscopic techniques: Infrared (IR) and Raman spectroscopy provide insights into the compound's structural features and vibrational modes. []

- Mass spectrometry: This technique, often coupled with collision-induced dissociation, helps determine the structure, fragmentation patterns, and stereochemical effects of protonated cyclo(His-Phe). []

Q7: Have there been any computational studies on cyclo(His-Phe)?

A8: Yes, computational chemistry plays a role in understanding cyclo(His-Phe). Ab initio studies, specifically Hartree-Fock and second-order Møller-Plesset calculations, have been employed to investigate the intermolecular interactions of formamide and hydroxyacetonitrile dimers, which are relevant to understanding cyclo(His-Phe)'s binding properties. [] These computational studies help predict binding energies, thermodynamic properties, and potential interactions with other molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)

![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)